1-(3-Methoxypropyl)piperidin-4-one

Pharmaceutical formulation Process chemistry Solubility optimization

1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0) is an N-substituted piperidin-4-one derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol. This compound exists as a colorless to pale yellow transparent liquid at ambient conditions, with a computed density of 1.001±0.06 g/cm³ at 20°C and a predicted boiling point of 266.2±25.0°C at 760 mmHg.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 16771-85-0
Cat. No. B175049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Methoxypropyl)piperidin-4-one
CAS16771-85-0
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCOCCCN1CCC(=O)CC1
InChIInChI=1S/C9H17NO2/c1-12-8-2-5-10-6-3-9(11)4-7-10/h2-8H2,1H3
InChIKeyQFWBXLYVHOMANN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0): High-Purity Pharmaceutical Intermediate for Prucalopride Synthesis and Analytical Applications


1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0) is an N-substituted piperidin-4-one derivative with the molecular formula C9H17NO2 and a molecular weight of 171.24 g/mol . This compound exists as a colorless to pale yellow transparent liquid at ambient conditions, with a computed density of 1.001±0.06 g/cm³ at 20°C and a predicted boiling point of 266.2±25.0°C at 760 mmHg . It features a piperidin-4-one core scaffold—a privileged pharmacophore in medicinal chemistry [1]—substituted at the N-1 position with a 3-methoxypropyl side chain, a structural feature that differentiates it from other N-alkyl piperidin-4-one analogs and confers specific reactivity and physicochemical properties relevant to pharmaceutical intermediate applications .

Why Generic Substitution of 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0) Fails in Prucalopride Synthesis: Critical Structural Differentiation


N-substituted piperidin-4-ones cannot be generically interchanged due to the profound impact of the N-1 substituent on downstream reactivity, pharmacokinetic profiles of final drug products, and regulatory compliance requirements. In the specific context of Prucalopride succinate synthesis, the 3-methoxypropyl substituent on 1-(3-Methoxypropyl)piperidin-4-one is structurally essential because this side chain is retained in the final Prucalopride molecule, where it serves as a critical pharmacophoric element for 5-HT4 receptor recognition [1]. Replacing this compound with a close analog such as 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4) or 1-(3-methoxypropyl)piperidin-4-ol (CAS 1225518-03-5) introduces different functional group chemistry that fundamentally alters the required synthetic pathway—specifically, the ketone moiety at the 4-position is the reactive site for subsequent transformations in Prucalopride production, and substitution with an amine or alcohol eliminates this essential reactivity [2]. Furthermore, from a regulatory perspective, 1-(3-Methoxypropyl)piperidin-4-one is explicitly cataloged as Prucalopride Impurity 30, and its use as a reference standard in analytical method development, method validation, and quality control for Abbreviated New Drug Applications (ANDA) requires precise chemical identity that cannot be satisfied by alternative N-alkyl piperidin-4-ones .

Quantitative Differentiation Evidence for 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0) Against Closest Analogs


Enhanced Aqueous Solubility of 1-(3-Methoxypropyl)piperidin-4-one Versus N-Alkyl Piperidin-4-one Analogs

1-(3-Methoxypropyl)piperidin-4-one exhibits a calculated aqueous solubility of 178 g/L at 25°C, significantly exceeding the solubility profile of the parent piperidin-4-one scaffold and many other N-alkyl derivatives . This high water solubility is directly attributable to the 3-methoxypropyl side chain, which introduces a hydrophilic ether oxygen capable of hydrogen bonding with water while maintaining a balanced lipophilic character . In contrast, 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4), the reduced amine analog, demonstrates only limited solubility in chloroform and methanol, reflecting its different hydrogen-bonding capacity and polarity profile [1].

Pharmaceutical formulation Process chemistry Solubility optimization

Higher LogP Lipophilicity of 1-(3-Methoxypropyl)piperidin-4-one Relative to Amine Analog Enables Optimized Organic Phase Partitioning

1-(3-Methoxypropyl)piperidin-4-one exhibits an SlogP value of 1.4429, reflecting moderate lipophilicity suitable for both organic solvent extraction and reasonable aqueous compatibility [1]. This logP value positions the compound favorably for liquid-liquid extraction workflows in multi-step synthesis. By comparison, 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4) has a significantly lower XLogP3 value of 0.1, indicating markedly reduced lipophilicity due to the polar primary amine group replacing the ketone [2]. The approximately 14-fold difference in octanol-water partitioning behavior between the target compound and its amine analog has direct implications for differential extraction efficiency and chromatographic separation characteristics.

Medicinal chemistry Process development Extraction efficiency

Ketone Functional Group Confers Essential Reactivity for Prucalopride Synthesis Unavailable in Amine or Alcohol Analogs

The carbonyl group at the 4-position of 1-(3-Methoxypropyl)piperidin-4-one is the critical reactive handle that enables its transformation to 1-(3-methoxypropyl)piperidin-4-amine, the immediate precursor to Prucalopride [1]. The patent literature explicitly describes dissolving 1-(3-Methoxypropyl)-4-piperidone (I) in organic solvent with saturated ammonia or ammonia salt and a reducing agent to obtain 1-(3-Methoxypropyl)-4-piperidinamine (II) [1]. In contrast, the direct procurement of 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4) bypasses this synthetic step but shifts the reactivity landscape—the amine lacks the ketone group required for alternative diversification strategies. Similarly, 1-(3-methoxypropyl)piperidin-4-ol (CAS 1225518-03-5) possesses a hydroxyl group at the 4-position that cannot undergo the reductive amination pathway essential to the established Prucalopride synthetic route .

Synthetic route selection Intermediate procurement Reaction feasibility

Higher Boiling Point and Density of 1-(3-Methoxypropyl)piperidin-4-one Relative to Parent Piperidin-4-one Enables Different Process Engineering Parameters

1-(3-Methoxypropyl)piperidin-4-one has a predicted boiling point of 266.2±25.0°C at 760 mmHg and a calculated density of 1.001±0.06 g/cm³ at 20°C . These values represent a substantial increase compared to the parent piperidin-4-one scaffold (C5H9NO, MW 99.13 g/mol), which has a significantly lower boiling point consistent with its smaller molecular size and lack of the methoxypropyl side chain [1]. The elevated boiling point of the target compound reduces volatility during high-temperature reactions and distillation procedures, while the density value (~1.0 g/cm³) is essential for accurate volumetric measurements and process scale-up calculations. These physicochemical differences are not trivial; they directly influence solvent selection, reaction vessel design parameters, and safety protocols during large-scale manufacturing.

Process safety Reaction engineering Purification optimization

Commercial Availability with ≥98% Purity Specification and Regulatory-Grade Analytical Documentation for Prucalopride Impurity 30 Applications

1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0) is commercially available from multiple suppliers with a standard purity specification of ≥98%, accompanied by batch-specific certificates of analysis including NMR, HPLC, and GC characterization data . Critically, this compound is formally designated as Prucalopride Impurity 30 and is supplied with detailed characterization data compliant with regulatory guidelines for use in Abbreviated New Drug Applications (ANDA) analytical method development, method validation, and quality control [1]. In contrast, the reduced amine analog 1-(3-methoxypropyl)piperidin-4-amine (CAS 179474-79-4), while also commercially available, is not designated as a Prucalopride impurity reference standard, and its purity specifications and analytical documentation packages are tailored toward general synthetic intermediate use rather than regulatory analytical applications [2].

Quality control Analytical method development Regulatory compliance

N-Substituted Piperidin-4-one Scaffold Possesses Established Pharmacological Activity Profile Distinct from Piperidine Analogs

The piperidin-4-one pharmacophore has been extensively characterized and reported to possess various pharmacological activities, including anticancer and anti-HIV activities, and can be suitably modified to achieve better receptor interactions and biological activities [1]. The N-substituted 3,5-diarylidenepiperidin-4-one class has demonstrated potent antiproliferative activity with certain derivatives showing MGMID GI50 values that outperform curcumin [2]. In contrast, piperidine derivatives lacking the 4-position ketone (including piperidin-4-amines and piperidin-4-ols) exhibit fundamentally different biological activity profiles and receptor-binding characteristics due to the altered hydrogen-bonding capacity and electronic properties of the nitrogen-containing ring . While 1-(3-Methoxypropyl)piperidin-4-one has been investigated for antimicrobial properties with MIC values ranging from 10-25 µg/mL against bacterial strains for certain derivatives , these activities are representative of the broader piperidin-4-one class rather than compound-specific differentiation data.

Medicinal chemistry Drug discovery Pharmacophore optimization

High-Value Application Scenarios for 1-(3-Methoxypropyl)piperidin-4-one (CAS 16771-85-0) Based on Quantified Differentiation Evidence


Prucalopride API Synthesis: Critical Intermediate for the Reductive Amination Step

1-(3-Methoxypropyl)piperidin-4-one is the essential starting material for the patented reductive amination step that converts the 4-position ketone to the corresponding primary amine, 1-(3-methoxypropyl)piperidin-4-amine, which is the immediate precursor to Prucalopride succinate [1]. The ketone functionality is irreplaceable for this transformation; the amine analog cannot serve as a starting material because it is the intended product of this reaction. The compound's high aqueous solubility (178 g/L calculated) facilitates homogeneous reaction conditions, while its moderate lipophilicity (SlogP 1.4429) [2] enables efficient organic solvent extraction of the intermediate from aqueous reaction mixtures. Procurement specifications should require ≥98% purity with batch-specific NMR, HPLC, and GC characterization data .

Prucalopride Impurity 30 Reference Standard for ANDA Analytical Method Development

As the formally designated Prucalopride Impurity 30, 1-(3-Methoxypropyl)piperidin-4-one is required for analytical method development, method validation, and quality control in Abbreviated New Drug Applications (ANDA) for generic Prucalopride formulations [3]. Regulatory guidelines mandate the use of characterized impurity reference standards to demonstrate method selectivity and sensitivity for impurity profiling [3]. The compound is supplied with detailed characterization data compliant with regulatory guidelines, and its use enables accurate quantification of Impurity 30 levels in drug substance and drug product batches. Substitution with non-designated analogs would compromise method validation and delay regulatory approval timelines.

Diversified Piperidin-4-one Pharmacophore Development in Medicinal Chemistry

The piperidin-4-one core scaffold is a validated pharmacophore with reported anticancer and anti-HIV activities [4]. 1-(3-Methoxypropyl)piperidin-4-one provides a synthetically accessible entry point for further derivatization at the reactive ketone moiety, enabling the synthesis of oximes, hydrazones, and other N-substituted piperidin-4-one derivatives with potentially enhanced biological activities [4]. The 3-methoxypropyl side chain contributes favorable physicochemical properties including aqueous solubility (178 g/L) and moderate lipophilicity (SlogP 1.4429) [2], which are advantageous for in vitro assay compatibility and potential bioavailability optimization in lead compound development.

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